molecular formula C11H21NO2 B13339368 Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate

Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate

Cat. No.: B13339368
M. Wt: 199.29 g/mol
InChI Key: KWWYNLUVHHSKEG-ZJUUUORDSA-N
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Description

Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Esterification: The carboxylate group is introduced through an esterification reaction, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Rel-ethyl (3R,4S)-1-Benzyl-4-ethylpyrrolidine-3-carboxylate: A similar compound with a benzyl group instead of an isobutyl group.

    Rel-ethyl (3R,4S)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate: Another related compound with a fluorophenyl group.

Uniqueness

Rel-ethyl (3R,4S)-4-isobutylpyrrolidine-3-carboxylate is unique due to its specific structural features, such as the isobutyl group and the pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl (3R,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-4-14-11(13)10-7-12-6-9(10)5-8(2)3/h8-10,12H,4-7H2,1-3H3/t9-,10+/m1/s1

InChI Key

KWWYNLUVHHSKEG-ZJUUUORDSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@H]1CC(C)C

Canonical SMILES

CCOC(=O)C1CNCC1CC(C)C

Origin of Product

United States

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